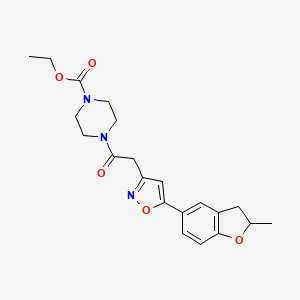
1-(2,4-Dihydroxy-3-(piperidin-1-ylmethyl)phenyl)-2-(4-methoxyphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Dihydroxy-3-(piperidin-1-ylmethyl)phenyl)-2-(4-methoxyphenyl)ethanone, commonly known as DMPE, is a synthetic compound that has gained significant attention from the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Antiallergy Activity
Research has demonstrated the synthesis and evaluation of compounds structurally related to 1-(2,4-Dihydroxy-3-(piperidin-1-ylmethyl)phenyl)-2-(4-methoxyphenyl)ethanone for antiallergy activity. Analogues of these compounds have shown potent activity in passive foot anaphylaxis assays, indicating their potential as antiallergic agents (Walsh, Franzyshen, & Yanni, 1989).
Antibacterial Activity
Studies also include the microwave-assisted synthesis of piperidine derivatives and their evaluation for antibacterial activity. These studies showcase the potential of such compounds in combating bacterial infections (Merugu, Ramesh, & Sreenivasulu, 2010).
Inhibition of Blood Platelet Aggregation
(E)-4-[4-(Methylthio)phenyl]-1-(2-piperidinyl)-3-buten-2-one hydrochloride has been identified to inhibit ADP-induced aggregation of blood platelets, highlighting the compound's relevance in cardiovascular research (Grisar et al., 1976).
Structural and Vibrational Analysis
The hydrogen-bonding patterns and crystal structures of enaminones, including those related to 1-(2,4-Dihydroxy-3-(piperidin-1-ylmethyl)phenyl)-2-(4-methoxyphenyl)ethanone, have been characterized, providing insights into their chemical behavior and stability (Balderson et al., 2007).
Electrochemical Synthesis
Electrochemical methods have been developed for synthesizing phenylpiperazine derivatives, highlighting an environmentally friendly approach to synthesizing pharmacologically active compounds (Nematollahi & Amani, 2011).
Eigenschaften
IUPAC Name |
1-[2,4-dihydroxy-3-(piperidin-1-ylmethyl)phenyl]-2-(4-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-26-16-7-5-15(6-8-16)13-20(24)17-9-10-19(23)18(21(17)25)14-22-11-3-2-4-12-22/h5-10,23,25H,2-4,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOQDOTMDICSQPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)C2=C(C(=C(C=C2)O)CN3CCCCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dihydroxy-3-(piperidin-1-ylmethyl)phenyl)-2-(4-methoxyphenyl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(4-methylbenzyl)acetamide](/img/no-structure.png)
![4-(9-Bromo-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2605649.png)

![3-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperidin-3-yl)oxy)pyridazine](/img/structure/B2605652.png)


![Benzo[c][1,2,5]thiadiazol-5-yl(4-(6-(4-ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2605659.png)

![2-amino-1-(3,5-dimethoxyphenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2605662.png)
![(Z)-ethyl 2-(2-((3-oxo-3H-benzo[f]chromene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2605664.png)


![N-[4-[4-[Methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]sulfonylphenyl]acetamide](/img/structure/B2605669.png)
